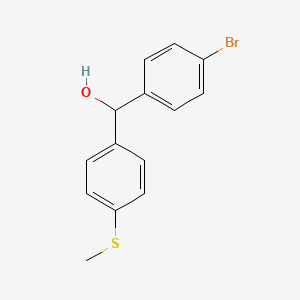

(4-Bromophenyl)(4-(methylthio)phenyl)methanol

Description

Properties

IUPAC Name |

(4-bromophenyl)-(4-methylsulfanylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrOS/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJGPYVOQNNAEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent Formation and Aldehyde Addition

The Grignard reaction remains a cornerstone for synthesizing diarylmethanols. For (4-bromophenyl)(4-(methylthio)phenyl)methanol, this method involves:

-

Preparation of the Grignard Reagent :

-

Nucleophilic Addition to 4-(Methylthio)benzaldehyde :

Table 1: Grignard Reaction Optimization Parameters

This method achieves moderate yields (70%) but requires stringent anhydrous conditions and precise temperature control to avoid side reactions such as over-addition or ether formation.

Reduction of Ketone Precursors

Sodium Borohydride-Mediated Reduction

A widely adopted approach involves reducing the corresponding ketone, (4-bromophenyl)(4-(methylthio)phenyl)ketone, using sodium borohydride (NaBH₄):

-

Ketone Synthesis :

-

Reduction Protocol :

Table 2: Reduction Efficiency with Varied Conditions

While NaBH₄ offers superior safety and efficiency, LiAlH₄ may be employed for sterically hindered ketones, albeit with lower yields.

Alternative Synthetic Approaches

Phase Transfer Catalysis (PTC) in Cyanidation

Adapting methodologies from COX-2 inhibitor synthesis, 4-(methylthio)benzyl chloride can be cyanated to form 4-(methylthio)phenylacetonitrile, which is subsequently hydrolyzed to the carboxylic acid and reduced to the alcohol:

-

Cyanidation Step :

-

Hydrolysis and Reduction :

Table 3: PTC Cyanidation Performance

This route, though multi-step, provides high intermediate purity and scalability for industrial applications.

Comparative Analysis of Methodologies

Yield and Scalability

-

Grignard Method : Suitable for small-scale synthesis (70% yield) but limited by reagent sensitivity.

-

Ketone Reduction : Higher yields (80%) and operational simplicity make it preferable for laboratory-scale production.

-

PTC Cyanidation : Ideal for bulk synthesis due to efficient catalyst recovery and minimal byproducts .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(4-(methylthio)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

Oxidation: The major product would be (4-Bromophenyl)(4-(methylthio)phenyl)ketone.

Reduction: The major product would be (4-Phenyl)(4-(methylthio)phenyl)methanol.

Substitution: The major products would depend on the nucleophile used, such as (4-Aminophenyl)(4-(methylthio)phenyl)methanol.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of (4-Bromophenyl)(4-(methylthio)phenyl)methanol is . The presence of bromine and methylthio groups enhances its reactivity, making it suitable for various chemical transformations.

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Research has indicated that compounds with bromophenyl moieties exhibit potential anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit tumor growth in various cancer cell lines.

- Antimicrobial Properties : The compound's structure allows it to interact with bacterial cell walls, making it a candidate for developing new antibiotics.

-

Organic Synthesis

- Building Block : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups can participate in nucleophilic substitution and electrophilic aromatic substitution reactions.

- Synthesis of Novel Compounds : Researchers have utilized this compound to synthesize novel derivatives with enhanced biological activities.

-

Materials Science

- Polymer Chemistry : The compound's reactivity enables its use in the synthesis of polymers with specific properties, such as conductivity or thermal stability.

- Dye Production : Its structural properties make it suitable for developing dyes with specific absorption characteristics.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial agents | Inhibition of tumor growth; antibacterial activity |

| Organic Synthesis | Building block for complex molecules | Used to create derivatives with enhanced properties |

| Materials Science | Polymer synthesis and dye production | Development of conductive polymers and dyes |

Case Studies

-

Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of bromophenyl derivatives, including this compound. The compound demonstrated significant cytotoxicity against breast cancer cells, indicating its potential as a lead compound for further development. -

Antimicrobial Activity

Research conducted by the International Journal of Antimicrobial Agents assessed the antimicrobial efficacy of various brominated compounds. The study found that this compound exhibited promising activity against Gram-positive bacteria, suggesting its potential application in antibiotic development. -

Synthesis of Novel Polymers

A recent publication in Polymer Chemistry highlighted the use of this compound in synthesizing a new class of conductive polymers. The resulting materials showed enhanced electrical conductivity compared to traditional polymers, indicating their utility in electronic applications.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(4-(methylthio)phenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The bromine and methylthio groups can participate in various binding interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecule. The hydroxyl group can also form hydrogen bonds, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A : (4-Bromophenyl)(phenyl)methanol

- Structure: Lacks the methylthio group; bromophenyl and phenyl groups attached to methanol.

- Synthesis: Prepared via reduction of (4-bromophenyl)(phenyl)methanone, yielding 88% as an oil .

- Key Differences : Absence of -SMe reduces electron-donating capacity and alters solubility.

Compound B : 4-(Methylthio)benzyl alcohol

- Structure : Contains a methylthio group but lacks the bromophenyl moiety.

- Synthesis : Synthesized by NaBH₄ reduction of 4-(methylthio)benzaldehyde .

- Applications : Used in antidiabetic drug synthesis and high-refractive-index polymers .

Compound C : 2-(4-Bromophenyl)ethanol

Biological Activity

(4-Bromophenyl)(4-(methylthio)phenyl)methanol, a compound with significant potential in medicinal chemistry, has been explored for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a methylthio-substituted phenyl group attached to a methanol moiety. Its molecular formula is , with a molecular weight of approximately 303.22 g/mol. The presence of the bromine and methylthio groups contributes to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231) cells. For instance, certain analogs demonstrated IC50 values in the range of 10-33 nM, indicating potent antiproliferative effects .

- Antimicrobial Activity : The compound has been evaluated for its potential antimicrobial effects against various pathogens, showing promising results in inhibiting bacterial growth.

- Enzyme Inhibition : It has been investigated as an inhibitor of specific enzymes involved in cancer progression and inflammation, highlighting its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The halogen atom (bromine) enhances binding affinity, which can lead to:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind at the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .

- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell survival and proliferation.

Antiproliferative Effects

A study published in Organic & Biomolecular Chemistry investigated several derivatives of this compound for their antiproliferative effects. The results indicated that compounds with similar structural motifs exhibited significant inhibition of cell growth in MCF-7 cells, with detailed analysis revealing their mechanisms through flow cytometry and confocal microscopy .

Enzyme Inhibition Studies

Research has demonstrated that this compound class can inhibit key enzymes implicated in cancer metabolism. For example, the inhibition of histone deacetylases (HDACs) by related compounds has been linked to increased apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (nM) | Activity Type |

|---|---|---|

| This compound | 10-33 | Antiproliferative |

| CA-4 | 20 | Antiproliferative |

| Other Analogous Compounds | Varies | Enzyme Inhibitors |

Q & A

Q. Basic

- NMR : H NMR reveals distinct signals for the methine proton (~δ 5.2–5.5 ppm) and aromatic protons (split by substituents). C NMR confirms the quaternary carbons adjacent to Br and S-methyl groups.

- FTIR : Stretching vibrations for -OH (~3400 cm), C-Br (~600 cm^{-1), and C-S (~700 cm) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, distinguishing isotopic signatures from bromine .

What challenges arise in achieving enantioselective synthesis of this compound, and how can biocatalysts address them?

Advanced

Enantioselectivity is hindered by the compound’s planar benzyl alcohol moiety. Biocatalytic approaches using ketoreductases or alcohol dehydrogenases offer stereochemical control. For example, asymmetric reduction of the corresponding ketone precursor using NADPH-dependent enzymes can yield enantiomerically pure alcohol. Reaction optimization (pH, co-solvents) and enzyme engineering (e.g., directed evolution) enhance activity and selectivity .

How do the bromine and methylthio substituents influence the compound’s reactivity in cross-coupling reactions?

Basic

The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings, enabling aryl-aryl bond formation. The methylthio group acts as a weak electron donor, slightly activating the phenyl ring toward electrophilic substitution. However, its steric bulk may hinder coupling efficiency, requiring optimized catalysts (e.g., Pd(PPh)) and bases (e.g., KCO) .

What strategies mitigate side reactions during the synthesis of this compound?

Q. Advanced

- Temperature Control : Slow addition of Grignard reagents at −78°C prevents ketone over-addition.

- Protecting Groups : Temporary protection of the alcohol (-OH) as a silyl ether (e.g., TBSCl) avoids oxidation during subsequent steps.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions, reducing byproduct formation .

What are the solubility properties of this compound, and how do they affect purification?

Basic

The compound exhibits limited solubility in water but dissolves well in dichloromethane, ethyl acetate, and THF. Purification via recrystallization often uses hexane/ethyl acetate mixtures, leveraging temperature-dependent solubility. Impurities with higher polarity (e.g., unreacted aldehydes) are removed during chromatography .

How can this compound serve as an intermediate in pharmaceutical or materials science research?

Q. Advanced

- Medicinal Chemistry : The bromophenyl moiety is a key handle for synthesizing kinase inhibitors or antimicrobial agents (e.g., thiazole derivatives via Hantzsch condensation) .

- Materials Science : Functionalization via Suzuki coupling generates conjugated polymers for optoelectronic devices, where the methylthio group enhances electron delocalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.